molecular formula C13H8N2O2 B582205 4-(4-Cyanophenyl)nicotinic acid CAS No. 1261943-53-6

4-(4-Cyanophenyl)nicotinic acid

Cat. No.: B582205
CAS No.: 1261943-53-6
M. Wt: 224.219
InChI Key: JBDWRDZLMVIYDW-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)nicotinic acid is an organic compound with the molecular formula C13H8N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the fourth position of the phenyl ring is replaced by a cyano group.

Biochemical Analysis

Biochemical Properties

4-(4-Cyanophenyl)nicotinic acid, like its parent compound nicotinic acid, is involved in the biosynthesis of NAD (Nicotinamide Adenine Dinucleotide), a crucial coenzyme in redox reactions . It interacts with various enzymes, proteins, and other biomolecules in this process. For instance, it is a substrate for the enzyme Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT), which plays a key role in NAD biosynthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in NAD biosynthesis. NAD is a vital coenzyme that participates in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By contributing to the pool of NAD, this compound indirectly influences these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into NAD. This process begins with the conversion of this compound into nicotinamide mononucleotide (NMN) by the enzyme NMNAT . NMN is then converted into NAD, which acts as a coenzyme in various enzymatic reactions, influencing gene expression and other cellular processes .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on nicotinic acid, from which this compound is derived, suggest that it has a broad spectrum of effects at pharmacological doses, including lipid-modifying effects .

Metabolic Pathways

This compound is involved in the NAD biosynthesis pathway . It interacts with enzymes such as NMNAT in this process . The metabolic flux or metabolite levels influenced by this compound would be related to the production and utilization of NAD.

Transport and Distribution

It is likely that it would be transported and distributed similarly to nicotinic acid, given their structural similarities .

Subcellular Localization

Given its role in NAD biosynthesis, it is likely to be found in the cytoplasm where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Cyanophenyl)nicotinic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromonicotinic acid can be reacted with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidation of the carboxylic acid group can yield compounds such as 4-(4-cyanophenyl)nicotinic anhydride.

    Reduction: Reduction of the cyano group can produce 4-(4-aminophenyl)nicotinic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

4-(4-Cyanophenyl)nicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenylacetic acid
  • 4-(4-Cyanophenyl)pyridine-3-carboxylic acid
  • Nicotinamide derivatives

Comparison

4-(4-Cyanophenyl)nicotinic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts .

Properties

IUPAC Name

4-(4-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDWRDZLMVIYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692427
Record name 4-(4-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-53-6
Record name 4-(4-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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